molecular formula C8H19ClN4O B1443579 4-(2-Methoxyethyl)piperazine-1-carboximidamide hydrochloride CAS No. 1361113-00-9

4-(2-Methoxyethyl)piperazine-1-carboximidamide hydrochloride

Cat. No.: B1443579
CAS No.: 1361113-00-9
M. Wt: 222.71 g/mol
InChI Key: NWTYBCWAWUAWEA-UHFFFAOYSA-N
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Description

4-(2-Methoxyethyl)piperazine-1-carboximidamide hydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a piperazine ring substituted with a 2-methoxyethyl group and a carboximidamide moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethyl)piperazine-1-carboximidamide hydrochloride typically involves the reaction of piperazine derivatives with appropriate reagents under controlled conditions. . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethyl)piperazine-1-carboximidamide hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the carboximidamide group to other functional groups, such as amines.

    Substitution: The piperazine ring can undergo substitution reactions, where the 2-methoxyethyl group or the carboximidamide moiety is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized piperazine derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted piperazine compounds .

Scientific Research Applications

4-(2-Methoxyethyl)piperazine-1-carboximidamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various complex molecules and as a reagent in organic synthesis.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethyl)piperazine-1-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring and the carboximidamide group play crucial roles in its biological activity. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity and leading to the desired therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 4-(2-Methoxyethyl)piperazine
  • Piperazine-1-carboximidamide
  • 4-Methoxyethylpiperidine hydrochloride

Uniqueness

4-(2-Methoxyethyl)piperazine-1-carboximidamide hydrochloride is unique due to the presence of both the 2-methoxyethyl group and the carboximidamide moiety on the piperazine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. Its versatility in chemical reactions and potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

4-(2-methoxyethyl)piperazine-1-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N4O.ClH/c1-13-7-6-11-2-4-12(5-3-11)8(9)10;/h2-7H2,1H3,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTYBCWAWUAWEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCN(CC1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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